DMeOB

Description

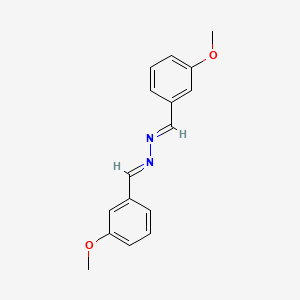

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNPHFBYHYNMHC-JYFOCSDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425967 | |

| Record name | DMeOB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40252-74-2, 41097-48-7 | |

| Record name | DMeOB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMEOB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, also known as 3-methoxybenzaldehyde azine. Azines are a class of compounds recognized for their diverse applications, including in the synthesis of N-heterocycles and as functional polymers.[1] This guide details a reliable synthetic protocol, outlines expected physicochemical and spectroscopic properties, and presents the data in a structured format for ease of reference. The experimental workflow and chemical synthesis are visualized through clear, process-oriented diagrams.

Introduction

3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is a symmetrical azine, a molecule characterized by a C=N-N=C conjugated system.[1] Such compounds are typically synthesized through the condensation reaction of an aldehyde or ketone with hydrazine.[2][3] The presence of the methoxy group on the aromatic rings is expected to influence the electronic properties and conformation of the molecule. This guide provides a standardized methodology for its preparation and a detailed analysis of its structural and spectroscopic characteristics.

Synthesis Protocol

The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is achieved through the condensation of 3-methoxybenzaldehyde with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, and proceeds readily to form the desired symmetrical azine.[4][5]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | ≥98% |

| Hydrazine Hydrate | H₆N₂O | 50.06 | ~80% solution |

| Ethanol | C₂H₅OH | 46.07 | ≥99.5% |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ACS grade |

Experimental Procedure

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxybenzaldehyde (10.0 g, 0.073 mol) in 40 mL of absolute ethanol.

-

To this solution, add hydrazine hydrate (1.84 g, 0.037 mol, using an 80% solution) dropwise with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

-

Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to yield 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone as a crystalline solid.

Caption: Chemical synthesis of 3-methoxybenzaldehyde azine.

Characterization Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure. The following sections detail the expected results.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₆N₂O₂ |

| Molar Mass | 268.31 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 152-153 °C (for the ortho-isomer, a close analog)[4] |

| Solubility | Soluble in chloroform, DMSO; sparingly soluble in ethanol |

Spectroscopic Data

The IR spectrum is crucial for identifying the key functional groups. The absence of a strong carbonyl (C=O) stretch from the starting aldehyde (typically ~1700 cm⁻¹) and the appearance of a C=N stretch are indicative of a successful reaction.[6][7]

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| ~3050-3000 | Aromatic C-H stretch | Medium |

| ~2960-2850 | Aliphatic C-H stretch (methoxy) | Medium |

| ~1610-1590 | C=N stretch (azine) | Medium-Strong |

| ~1580, ~1480 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | Aryl-O stretch (methoxy) | Strong |

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR (Expected Chemical Shifts, δ in ppm):

-

~8.5 ppm: Singlet, 2H (CH=N, azomethine protons)

-

~7.5-6.9 ppm: Multiplet, 8H (aromatic protons)

-

~3.8 ppm: Singlet, 6H (OCH₃, methoxy protons)

¹³C NMR (Expected Chemical Shifts, δ in ppm):

-

~163 ppm: C=N (azomethine carbon)

-

~160 ppm: Aromatic C-O

-

~130-110 ppm: Aromatic C-H and quaternary carbons

-

~55 ppm: OCH₃ (methoxy carbon)

Mass spectrometry is used to determine the molecular weight of the compound. For azines, electrospray ionization (ESI) is a common technique. The primary observation would be the protonated molecular ion [M+H]⁺.[8]

| m/z Value | Ion |

| ~269.13 | [C₁₆H₁₆N₂O₂ + H]⁺ |

| ~291.11 | [C₁₆H₁₆N₂O₂ + Na]⁺ |

Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical sequence to ensure the purity and correct identification of the target compound.

Caption: General workflow for synthesis and characterization.

Conclusion

The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is a straightforward and high-yielding process based on established chemical principles. The characterization data outlined in this guide provide a clear benchmark for researchers to verify the successful synthesis and purity of the compound. This technical guide serves as a valuable resource for scientists engaged in the synthesis of novel organic compounds for applications in medicinal chemistry and materials science.

References

- 1. Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Salicylaldehyde azine cluster formation observed by cold-spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, a symmetrical azine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and properties of hydrazone compounds.

Chemical Structure and Properties

3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, also known as 3,3'-dimethoxybenzalazine, is a symmetrical aromatic azine. The molecule consists of two 3-methoxybenzaldehyde units linked by a hydrazine bridge. The central C=N-N=C core is characteristic of azines.

Table 1: Physical and Chemical Properties of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

| Property | Value |

| Molecular Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 1,2-bis((3-methoxyphenyl)methylene)hydrazine |

| Appearance | Predicted: Yellow crystalline solid |

| Melting Point | Not available. For the related (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, the melting point is 185-187 °C.[1] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. |

Synthesis

The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is achieved through the condensation reaction of 3-methoxybenzaldehyde with hydrazine. This is a common and efficient method for the preparation of symmetrical azines.

Experimental Protocol

This protocol is adapted from the synthesis of the structurally similar (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.[1]

Materials:

-

3-Methoxybenzaldehyde (2 equivalents)

-

Hydrazine hydrate or hydrazine dihydrochloride (1 equivalent)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve 3-methoxybenzaldehyde (2.0 mmol, 272 mg) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.0 mmol, 50 mg) or hydrazine dihydrochloride (1.0 mmol, 105 mg) to the solution. If using hydrazine dihydrochloride, a base such as triethylamine may be added to liberate the free hydrazine.

-

A few drops of glacial acetic acid can be added as a catalyst.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature. The product is expected to precipitate out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.5 ppm), and the azomethine proton (-CH=N-) (singlet, ~8.5-9.0 ppm). |

| ¹³C NMR | Signals for the methoxy carbon (~55 ppm), aromatic carbons (110-160 ppm), and the azomethine carbon (>160 ppm). |

| IR (cm⁻¹) | A strong absorption band around 1610-1630 cm⁻¹ corresponding to the C=N stretching vibration. Bands for C-H aromatic stretching (~3000-3100 cm⁻¹), C-O stretching (~1250 cm⁻¹), and aromatic C=C bending vibrations. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 268. Subsequent fragmentation may involve the cleavage of the N-N bond and the loss of methoxy groups. |

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone follows a straightforward condensation reaction pathway.

Caption: Synthesis workflow for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.

Characterization Logic

The characterization of the synthesized compound involves a series of analytical techniques to confirm its structure and purity.

Caption: Logical workflow for the characterization of the synthesized compound.

Potential Applications

Hydrazone derivatives are a well-studied class of compounds with a wide range of biological activities. While the specific biological profile of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is not extensively documented, related structures have shown potential as antimicrobial, antifungal, and anticancer agents. The presence of the methoxy group can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile. Further research is warranted to explore the potential applications of this compound in medicinal chemistry and materials science.

References

Spectroscopic data interpretation for 3-Methoxybenzaldehyde hydrazones

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Methoxybenzaldehyde Hydrazones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for hydrazones derived from 3-methoxybenzaldehyde. It includes detailed experimental protocols and summarizes key spectroscopic data to aid in the characterization of this important class of compounds.

Introduction

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. Those derived from 3-methoxybenzaldehyde are of particular interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as chelating agents and in molecular sensors. Accurate structural elucidation through spectroscopic methods is paramount for understanding their structure-activity relationships. This guide focuses on the interpretation of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible (UV-Vis) spectroscopy data for these compounds.

Synthesis of 3-Methoxybenzaldehyde Hydrazones

The synthesis of 3-methoxybenzaldehyde hydrazones is typically achieved through a condensation reaction between 3-methoxybenzaldehyde and a suitable hydrazide in an alcoholic solvent. The reaction is often catalyzed by a small amount of acid.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of a 3-methoxybenzaldehyde hydrazone (e.g., N'-(3-methoxybenzylidene)benzohydrazide) is as follows:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 mmol) in a suitable solvent such as methanol or ethanol (15-20 mL).

-

Addition of Hydrazide: To this solution, add an equimolar amount of the desired hydrazide (e.g., benzohydrazide, 1.0 mmol).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 2 to 6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a methanol-DMF mixture to yield the pure hydrazone.

Spectroscopic Data Interpretation

The structural confirmation of synthesized 3-methoxybenzaldehyde hydrazones relies on a combination of spectroscopic techniques. Below are the characteristic spectral data for this class of compounds.

FT-IR Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the hydrazone structure. The absence of the characteristic C=O stretching vibration of the aldehyde and the N-H stretching of the hydrazide, and the appearance of the C=N (azomethine) stretching vibration, confirm the formation of the hydrazone.

Table 1: Characteristic FT-IR Absorption Bands for 3-Methoxybenzaldehyde Hydrazones

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |

| N-H | Stretching | 3450 - 3150 | Often appears as a sharp to broad band. Its position can be influenced by hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Characteristic of the benzene rings. |

| C-H (Aliphatic, -OCH₃) | Stretching | 2950 - 2800 | Indicates the presence of the methoxy group. |

| C=O (Amide I) | Stretching | 1680 - 1630 | A strong band, characteristic of the carbonyl group from the hydrazide moiety. |

| C=N (Azomethine) | Stretching | 1620 - 1570 | A key band confirming the formation of the hydrazone linkage.[2] |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple bands are usually observed. |

| C-O (Ether) | Stretching | 1260 - 1200 (asymmetric) & 1050-1000 (symmetric) | Characteristic of the aryl-alkyl ether in the methoxy group.[2] |

| N-N | Stretching | 1150 - 1050 | Often a weak to medium intensity band. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a solid sample by mixing a small amount of the dried hydrazone with potassium bromide (KBr) and pressing it into a thin pellet.

-

Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

In the ¹H NMR spectrum of 3-methoxybenzaldehyde hydrazones, key signals include the N-H proton, the azomethine proton (CH=N), the aromatic protons, and the methoxy protons.

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for 3-Methoxybenzaldehyde Hydrazones (in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

| N-H (Amide) | 11.0 - 12.0 | Singlet (s) | Appears downfield due to deshielding and potential intramolecular hydrogen bonding.[3] |

| CH=N (Azomethine) | 8.0 - 8.8 | Singlet (s) | A characteristic singlet confirming the hydrazone formation.[3] |

| Ar-H (Aromatic) | 6.8 - 8.0 | Multiplet (m) | The complex pattern depends on the substitution of both aromatic rings. |

| O-CH₃ (Methoxy) | 3.8 - 3.9 | Singlet (s) | A sharp singlet integrating to three protons.[3] |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 3-Methoxybenzaldehyde Hydrazones (in DMSO-d₆)

| Carbon | Chemical Shift (ppm) | Notes |

| C=O (Amide) | 160 - 165 | The carbonyl carbon of the hydrazide moiety.[4] |

| C (Aromatic, C-O) | 155 - 160 | The aromatic carbon attached to the methoxy group. |

| CH=N (Azomethine) | 140 - 150 | The carbon of the azomethine group. |

| C (Aromatic) | 110 - 140 | Multiple signals corresponding to the aromatic carbons. |

| O-CH₃ (Methoxy) | 55 - 56 | The carbon of the methoxy group.[4] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrazone in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Hydrazones typically exhibit strong absorption bands in the UV region.

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for 3-Methoxybenzaldehyde Hydrazones

| Electronic Transition | Typical λₘₐₓ (nm) | Notes |

| π → π | 280 - 350 | This intense absorption band is associated with the conjugated system of the molecule. |

| n → π | > 350 | A weaker absorption band that may sometimes be observed as a shoulder. |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the hydrazone in a UV-transparent solvent (e.g., ethanol, methanol, or DMSO).

-

Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically over a range of 200-800 nm, using the pure solvent as a blank.

Visualization of Processes

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-methoxybenzaldehyde hydrazones.

Caption: General synthesis workflow for 3-methoxybenzaldehyde hydrazones.

Spectroscopic Analysis Logic

The following diagram outlines the logical flow of spectroscopic analysis for structural confirmation.

Caption: Logical flow for the structural elucidation of hydrazones.

References

Tautomerism and Stereochemistry in Substituted Benzaldehyde Hydrazones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stereochemistry of substituted benzaldehyde hydrazones, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the synthesis, characterization, and critical factors influencing their structural properties, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction

Substituted benzaldehyde hydrazones are a versatile class of organic compounds characterized by the azomethine group (-C=N-NH-). Their chemical and biological significance stems from their structural diversity, which includes the potential for tautomerism and stereoisomerism. These phenomena critically influence the physicochemical properties of the molecules, such as their reactivity, spectroscopic characteristics, and biological activity. A thorough understanding of their tautomeric and stereochemical behavior is therefore essential for the rational design of new drugs and functional materials.

Hydrazones can exist in equilibrium between different tautomeric forms, primarily the keto-enol and azo-hydrazone forms.[1] Furthermore, the presence of a carbon-nitrogen double bond gives rise to E/Z stereoisomerism. The prevalence of a particular tautomer or stereoisomer is governed by a delicate interplay of electronic and steric effects of substituents, solvent polarity, pH, and temperature.

Tautomerism in Substituted Benzaldehyde Hydrazones

Substituted benzaldehyde hydrazones can exhibit two primary forms of tautomerism: imine-enamine and azo-hydrazone tautomerism. The latter is particularly prevalent in derivatives with hydroxyl or amino substituents on the aromatic rings.

Imine-Enamine Tautomerism

The fundamental tautomerism in hydrazones is the imine-enamine equilibrium. However, for most benzaldehyde hydrazones, the imine form is significantly more stable and is the predominantly observed tautomer.

Azo-Hydrazone Tautomerism

In cases where a hydroxyl group is present in the ortho or para position of the benzaldehyde or phenylhydrazine moiety, a dynamic equilibrium between the azo and hydrazone forms can be established.[2] The position of this equilibrium is sensitive to environmental factors.

Factors Influencing Azo-Hydrazone Tautomerism:

-

Solvent Polarity: Polar solvents tend to favor the more polar hydrazone tautomer.[3] This is due to the stabilization of the charge-separated resonance structures of the hydrazone form through dipole-dipole interactions with the solvent molecules.

-

pH: The tautomeric equilibrium can be significantly influenced by the pH of the medium. Both acidic and alkaline conditions can shift the equilibrium, and this property has been utilized for pH-sensing applications.[4]

-

Substituent Effects: The electronic nature of the substituents on the aromatic rings plays a crucial role. Electron-withdrawing groups tend to stabilize the hydrazone form, while electron-donating groups can favor the azo form.[2]

-

Temperature: Temperature can affect the position of the tautomeric equilibrium, with changes in the relative populations of the tautomers observable through techniques like variable-temperature NMR spectroscopy.[5][6]

Spectroscopic Characterization of Tautomers

The different tautomeric forms of substituted benzaldehyde hydrazones can be identified and quantified using various spectroscopic techniques.

-

UV-Vis Spectroscopy: The azo and hydrazone tautomers typically exhibit distinct absorption maxima in their UV-Vis spectra.[7] This difference allows for the quantitative determination of the tautomeric equilibrium constant (KT) in different solvents.[8]

-

Infrared (IR) Spectroscopy: The IR spectra of the tautomers show characteristic vibrational bands. The hydrazone form typically displays a C=O stretching vibration, while the azo form is characterized by the -N=N- stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups are significantly different. For instance, the chemical shift of the tautomeric proton can indicate the predominant form in solution.[9]

Stereochemistry of Substituted Benzaldehyde Hydrazones

The presence of the C=N double bond in benzaldehyde hydrazones leads to the possibility of geometric isomerism, with the E and Z configurations being the two possible stereoisomers.

E/Z Isomerism

The E (entgegen) and Z (zusammen) isomers are defined based on the priority of the substituents on the carbon and nitrogen atoms of the imine bond, according to the Cahn-Ingold-Prelog (CIP) rules. Generally, the E isomer is thermodynamically more stable due to reduced steric hindrance.

Factors Influencing E/Z Isomerism:

-

Steric Effects: The size of the substituents on both the benzaldehyde and hydrazine moieties can influence the relative stability of the E and Z isomers. Bulky substituents will favor the less sterically hindered E isomer.

-

Solvent Effects: The polarity of the solvent can have an impact on the E/Z isomeric ratio, although this effect is generally less pronounced than for tautomerism.

-

Photochemical Isomerization: Irradiation with light of a suitable wavelength can induce the isomerization from the more stable E isomer to the Z isomer. This photochromic behavior is of interest for applications in molecular switches and optical data storage.

Spectroscopic Characterization of Stereoisomers

-

NMR Spectroscopy: 1H NMR spectroscopy is particularly useful for differentiating between E and Z isomers. The chemical shifts of the protons, especially the azomethine proton (-CH=N-), are often different for the two isomers. Quantitative 1H NMR can be used to determine the isomeric ratio in a sample.[10]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation, confirming the E or Z configuration of the molecule.[11]

Data Presentation

Tautomeric Equilibrium Data

| Compound | Solvent | Tautomeric Form | Method | Reference |

| 4-Phenylazo-1-naphthol | Ethanol-Water | Hydrazone favored | UV-Vis | [12] |

| Pyridine-2,6-dione based Disperse Yellow Dyes | Aqueous (variable pH) | Hydrazone dominant | UV-Vis, 1H NMR | [4] |

| Coumarin Azo Dye | Aqueous | Hydrazone dominant | 1H NMR, UV-Vis | [13] |

Spectroscopic Data for E/Z Isomers

| Compound | Isomer | 1H NMR δ (-CH=N-) [ppm] | Solvent | Reference |

| N-(p-nitrobenzylidene)-N′-phenylhydrazine | E | 8.12 | DMSO-d6 | [14] |

| Fluvoxamine | E | 4.15 | CDCl3 | [10] |

| Fluvoxamine | Z | 3.55 | CDCl3 | [10] |

Experimental Protocols

General Synthesis of Substituted Benzaldehyde Hydrazones

This protocol describes a general method for the synthesis of substituted benzaldehyde hydrazones via the condensation of a substituted benzaldehyde with a substituted hydrazine.

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

Substituted hydrazine or hydrazine hydrate (1.0 mmol)

-

Ethanol or Methanol (10-20 mL)

-

Glacial acetic acid (catalytic amount, 1-2 drops)

Procedure:

-

Dissolve the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add the substituted hydrazine (1.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol for Spectroscopic Characterization

1H and 13C NMR Spectroscopy:

-

Prepare a solution of the synthesized hydrazone (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Acquire 1H and 13C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for 1H).

-

Analyze the spectra to confirm the structure and determine the isomeric ratio by integrating the signals corresponding to the E and Z isomers.

FT-IR Spectroscopy:

-

Prepare a KBr pellet of the solid sample or analyze the sample as a thin film on a salt plate.

-

Record the IR spectrum over the range of 4000-400 cm-1.

-

Identify the characteristic absorption bands for the C=N, N-H, and other functional groups to confirm the formation of the hydrazone and to distinguish between tautomers if applicable.

UV-Vis Spectroscopy for Tautomeric Equilibrium:

-

Prepare a stock solution of the hydrazone in a suitable solvent (e.g., ethanol).

-

Prepare a series of solutions with varying solvent compositions (e.g., different ratios of ethanol and water) or at different pH values.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Determine the absorbance maxima corresponding to each tautomer.

-

Calculate the tautomeric equilibrium constant (KT) from the absorbance data.

Visualizations

Caption: Workflow for the synthesis and characterization of substituted benzaldehyde hydrazones.

Caption: Factors influencing tautomerism and stereochemistry of substituted benzaldehyde hydrazones.

References

- 1. researchgate.net [researchgate.net]

- 2. folia.unifr.ch [folia.unifr.ch]

- 3. researchgate.net [researchgate.net]

- 4. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media [scielo.org.mx]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Azo-hydrazone tautomerism in a simple coumarin azo dye and its contribution to the naked-eye detection of Cu2+ and other potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jcb.thebrpi.org [jcb.thebrpi.org]

Solubility profile of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in organic solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the organic compound 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound in various organic solvents. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of hydrazone compounds, which can be applied to the title compound. Additionally, it outlines the key factors influencing the solubility of such molecules and presents a structured framework for data presentation.

Introduction

3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is a member of the hydrazone class of organic compounds. Hydrazones are characterized by the >C=N-N< functional group and are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Physicochemical properties, particularly solubility, are critical parameters in drug discovery and development, influencing bioavailability, formulation, and in vitro testing. Understanding the solubility of this compound in a range of organic solvents is essential for its application in further research.

While specific data is unavailable, the principles of "like dissolves like" suggest that the solubility of this compound will be influenced by the polarity of the solvent and the presence of the two methoxy groups and the aromatic rings.

Quantitative Solubility Data

As of the date of this publication, no empirical quantitative solubility data for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in common organic solvents has been found in the reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such data in a clear and structured format.

Table 1: Experimental Solubility of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone at a Specified Temperature

| Organic Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | Alcohol (Polar, Protic) | e.g., UV-Vis, HPLC | ||

| e.g., Acetone | Ketone (Polar, Aprotic) | |||

| e.g., Ethyl Acetate | Ester (Polar, Aprotic) | |||

| e.g., Dichloromethane | Halogenated (Polar, Aprotic) | |||

| e.g., Toluene | Aromatic Hydrocarbon (Nonpolar) | |||

| e.g., n-Hexane | Aliphatic Hydrocarbon (Nonpolar) | |||

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely recognized and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, as proposed by Higuchi and Connors.[1] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone (solid)

-

Selected organic solvents (analytical grade)

-

Orbital shaker or agitator with temperature control

-

Ultrasonic bath (optional)[1]

-

Filtration device (e.g., syringe filters with appropriate membrane, vacuum filtration)[1][2]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial or flask.[1][3] The key is to ensure that a solid phase remains after equilibrium is reached, indicating a saturated solution.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.[1][3]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period to reach thermodynamic equilibrium.[1][2] This can range from 18 to 72 hours, depending on the compound and solvent system.[2][3] A preliminary study to determine the time to reach a constant concentration is recommended.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[4] Carefully separate the saturated liquid phase from the undissolved solid. This is typically achieved by filtering the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) that is compatible with the organic solvent.[1][2] Centrifugation followed by careful decanting of the supernatant is an alternative.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).[1][2]

-

Calculate the concentration of the compound in the saturated solution, accounting for the dilution factor.

-

-

Replicates: The entire procedure should be performed in triplicate to ensure the reliability and reproducibility of the results.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Theoretical and Computational Insights into 3-Methoxybenzaldehyde Hydrazone: A DFT Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydrazones, a versatile class of organic compounds characterized by the azomethine group (–RC=N–NH–), are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. This whitepaper provides a comprehensive theoretical and computational examination of 3-Methoxybenzaldehyde hydrazone using Density Functional Theory (DFT). It serves as a technical guide for researchers, outlining the key structural, spectroscopic, and electronic properties of this molecule. The document details the computational methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow and molecular properties, offering a foundational understanding for further research and development.

Introduction

Hydrazone derivatives are recognized for a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2] The presence of both donor and acceptor groups, along with the reactive C=N double bond, makes them valuable scaffolds in drug design and excellent ligands for metal complexation.[3][4] The substituent on the aromatic ring, in this case, the 3-methoxy group, can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological function.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the relationship between the molecular structure and the physicochemical properties of such compounds.[5][6] DFT calculations allow for the prediction of geometric parameters, vibrational frequencies, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential, providing insights that are highly complementary to experimental data.[7] This guide focuses on the theoretical investigation of 3-Methoxybenzaldehyde hydrazone, presenting a model for its computational analysis.

Computational and Experimental Protocols

The following sections detail the standard methodologies employed in the theoretical and experimental study of hydrazone derivatives, based on established research practices.

Synthesis of 3-Methoxybenzaldehyde Hydrazone

The synthesis of 3-Methoxybenzaldehyde hydrazone is typically achieved through a condensation reaction.

Protocol:

-

Reactants: 3-Methoxybenzaldehyde and hydrazine hydrate are used as the primary reactants.

-

Solvent: Ethanol is commonly used as the reaction solvent.

-

Procedure: An equimolar mixture of 3-Methoxybenzaldehyde and hydrazine hydrate in ethanol is refluxed for several hours.[1] A few drops of a catalytic acid, such as sulfuric acid, may be added to facilitate the reaction.[4]

-

Purification: Upon cooling, the resulting solid product is filtered, washed, and can be recrystallized from a suitable solvent like ethanol or acetone to obtain the pure hydrazone.[4]

Spectroscopic Characterization

Experimental characterization is crucial for validating the synthesized structure.

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic functional groups. Key vibrational modes include N-H stretching, C=N stretching (azomethine), and aromatic C-H stretching.[1]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure by showing chemical shifts for protons and carbons in different environments. Signals for the azomethine proton (CH=N) and the N-H proton are particularly diagnostic.[2][8]

-

UV-Vis Spectroscopy: Electronic absorption spectra, recorded in a solvent like ethanol, reveal the electronic transitions within the molecule.[1]

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the molecule's properties.

Protocol:

-

Software: Calculations are typically performed using software packages like Gaussian.[9]

-

Method: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and reliable method for such organic molecules.[7][10]

-

Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost for geometry optimization and frequency calculations.[1][6]

-

Calculations Performed:

-

Geometry Optimization: The molecular structure is optimized to find the minimum energy conformation.

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum. A scaling factor (e.g., 0.9614) is often applied to the calculated frequencies to better match experimental data.[1][10]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]

-

Data Presentation: Predicted Molecular Properties

The following tables summarize typical quantitative data for hydrazone derivatives based on DFT calculations and experimental findings reported in the literature for structurally similar compounds.

Table 1: Key Geometric Parameters (Optimized Structure)

| Parameter | Bond | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=N | ~ 1.28 - 1.30 Å |

| N-N | ~ 1.35 - 1.38 Å | |

| C-O (methoxy) | ~ 1.36 - 1.37 Å | |

| Bond Angles (°) | C-C=N | ~ 118 - 122° |

| C=N-N | ~ 116 - 120° | |

| Dihedral Angles (°) | C-C-C=N | ~ 180° (for planarity) |

Note: These are representative values from literature on similar hydrazone structures.

Table 2: Vibrational Frequencies and Assignments

| Vibrational Mode | Experimental Range (cm⁻¹) | Scaled Theoretical Range (cm⁻¹) |

| N-H Stretching | 3180 - 3350 | 3200 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 | 3050 - 3150 |

| C=N Stretching (Azomethine) | 1550 - 1650 | 1560 - 1660 |

| C=C Aromatic Stretching | 1400 - 1600 | 1420 - 1620 |

| N-H Bending | 1440 - 1500 | 1450 - 1510 |

Note: Theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations.[10]

Table 3: Electronic Properties and Chemical Reactivity Descriptors

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -5.5 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.0 to 5.0 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | ~ 2.0 to 2.5 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | ~ 3.2 to 4.2 |

| Electrophilicity Index | ω = μ²/2η | ~ 2.5 to 4.0 |

Note: A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[5][6]

Visualization of Workflow and Molecular Properties

Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the resulting molecular insights.

Computational Workflow

The logical flow from molecular design to property analysis in a typical DFT study is illustrated below.

Caption: Workflow for DFT analysis of 3-Methoxybenzaldehyde hydrazone.

Key Molecular Properties Visualization

This diagram illustrates the relationship between the molecule's electronic structure and its predicted properties.

References

- 1. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lib.ysu.am [lib.ysu.am]

Exploring the coordination chemistry of hydrazone ligands with transition metals

An In-depth Technical Guide to the Coordination Chemistry of Hydrazone Ligands with Transition Metals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazones (R¹R²C=NNH₂) are a versatile class of organic compounds characterized by the azomethine group (>C=N-N<). Their facile synthesis, structural diversity, and varied coordination capabilities have established them as privileged ligands in transition metal chemistry. The coordination of hydrazone ligands to transition metal ions often leads to complexes with significantly enhanced biological activities compared to the free ligands, including potent antimicrobial, anticancer, and antitubercular properties.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and application of these complexes, with a focus on methodologies and data relevant to drug development.

Hydrazone ligands are capable of keto-enol tautomerism, which plays a crucial role in their coordination behavior. They can coordinate with metal ions as neutral molecules in the keto form or as deprotonated ligands in the enol form, acting as mono-, bi-, or tridentate chelating agents.[3] This flexibility allows for the formation of a wide array of stable complexes with diverse geometries and electronic properties.

Synthesis of Hydrazone Ligands and Their Metal Complexes

The synthesis of hydrazone-based transition metal complexes is typically a two-step process: first, the synthesis of the hydrazone ligand, followed by the complexation with a suitable metal salt.

General Experimental Protocol: Synthesis of a Hydrazone Ligand

Hydrazone ligands are most commonly synthesized via a simple acid-catalyzed condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative.

Methodology:

-

Dissolution: Dissolve the selected carbonyl compound (e.g., salicylaldehyde, 1 mmol) in a suitable solvent, such as ethanol (20 mL).

-

Addition: To this solution, add an equimolar amount of the hydrazine derivative (e.g., 4-fluorobenzoic hydrazide, 1 mmol), also dissolved in ethanol.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours.[2][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate (the hydrazone ligand) is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and dry it under vacuum.[5] Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.

General Experimental Protocol: Synthesis of a Transition Metal Complex

The synthesized ligand is then reacted with a transition metal salt to form the coordination complex.

Methodology:

-

Ligand Solution: Dissolve the purified hydrazone ligand (e.g., 2 mmol) in a suitable solvent (e.g., ethanol, methanol, or DMF) (30 mL), with gentle heating if necessary.

-

Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, 1 mmol) in the same solvent (20 mL).[2]

-

Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1 for octahedral complexes or 1:1 depending on the desired coordination geometry.[2][6]

-

Reflux: Reflux the resulting mixture for 3-5 hours. A change in color or the formation of a precipitate often indicates complex formation.[3][4]

-

Isolation: After cooling to room temperature, collect the precipitated metal complex by filtration.

-

Purification: Wash the product with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether, and dry under vacuum.[3]

Visualization of Key Processes

Logical Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow from starting materials to a fully characterized transition metal-hydrazone complex.

Caption: Workflow for Synthesis and Characterization of Complexes.

Common Coordination Modes of Hydrazone Ligands

Hydrazones exhibit keto-enol tautomerism, allowing them to coordinate to metal ions in different forms and denticities.

Caption: Keto-Enol Tautomerism and Coordination Modes.

Workflow for Biological Evaluation

This diagram illustrates a standard pipeline for assessing the potential of a newly synthesized complex as a therapeutic agent.

Caption: Workflow for Preclinical Biological Evaluation.

Characterization Data

The structures and properties of hydrazone-metal complexes are elucidated using a combination of analytical techniques. Below are tables summarizing typical quantitative data.

FT-IR Spectroscopic Data

FT-IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation.

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Change Upon Complexation |

| N-H (Amide) | 3150-3300 | Disappears if coordination occurs via the deprotonated enol form.[7] |

| C=O (Amide I) | 1650-1700 | Shifts to lower frequency (by 15-40 cm⁻¹) upon coordination of the carbonyl oxygen to the metal center, indicating a weakening of the C=O bond.[5] |

| C=N (Azomethine) | 1600-1650 | Shifts to lower frequency upon coordination of the azomethine nitrogen, indicating the involvement of this group in chelation.[7] |

| N-N | 950-1100 | Shifts to higher frequency due to an increase in double bond character upon enolization and coordination. |

| New Bands | N/A | Appearance of new non-ligand bands in the low-frequency region (400-600 cm⁻¹) are assigned to M-O and M-N stretching vibrations, confirming complex formation.[5] |

Single-Crystal X-ray Diffraction Data

For crystalline complexes, X-ray diffraction provides definitive structural information, including bond lengths and angles. The data below is for a representative hexa-coordinated Cu(II) complex, [Cu(DMAT)(H₂O)(NO₃)]NO₃·C₂H₅OH.[1]

| Bond / Angle | Length (Å) / Degrees (°) | Description |

| Coordination Bonds | ||

| Cu1-O1W | 2.309 | Copper to coordinated water molecule |

| Cu1-O1 | 2.016 | Copper to nitrate oxygen |

| Cu1-O2 | 2.508 | Copper to second nitrate oxygen (bidentate) |

| Cu1-N1 | 1.966 | Copper to azomethine nitrogen of ligand |

| Cu1-N4 | 2.023 | Copper to hydrazinic nitrogen of ligand |

| Cu1-N5 | 2.031 | Copper to triazine ring nitrogen of ligand |

| Ligand Angles | ||

| N1-Cu1-N4 | 80.52 | Bite angle of the first chelate ring |

| N4-Cu1-N5 | 78.52 | Bite angle of the second chelate ring |

| O1-Cu1-N1 | 171.86 | Angle defining the distorted octahedral geometry |

| O1-Cu1-N5 | 93.36 | Angle defining the distorted octahedral geometry |

Biological Activity Data

The therapeutic potential of these complexes is quantified by their activity in biological assays. IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are common metrics.

| Complex | Cell Line / Organism | Assay Type | IC₅₀ (µM) or MIC (µg/mL) | Reference Drug (Value) |

| [Cu(DMAT)(H₂O)(NO₃)]NO₃ | A-549 (Lung Cancer) | Anticancer | 5.94 ± 0.58 µM | Cisplatin (25.01 ± 2.29 µM)[1] |

| L-Cu (a Cu(II)-hydrazone complex) | A549 (Lung Cancer) | Anticancer | 2.14 µM | Not Specified[2] |

| [Cu₃(Lᵃ)₄(Cl)₆] | HCT-116 (Colon Cancer) | Anticancer | 3.75 ± 0.43 µg/mL | Not Specified[8] |

| [Cu(DMOT)(CH₃COO)] | Bacillus subtilis | Antimicrobial | 39.06 µg/mL | Not Specified[1] |

| [Cu₃(Lᵃ)₄(Cl)₆] | Staphylococcus aureus | Antimicrobial | 9.7 µg/mL | Gentamycin (4.8 µg/mL)[8] |

Conclusion

The coordination chemistry of hydrazone ligands with transition metals is a dynamic and expanding field of research. The structural versatility of the ligands and the ability to fine-tune the properties of the resulting metal complexes make them highly attractive for applications in medicinal chemistry and drug development. The enhanced biological activity often observed in the metal complexes is a testament to the synergistic effect of the ligand and the metal center.[1] This guide has provided the fundamental protocols and data structures necessary for researchers to synthesize, characterize, and evaluate these promising compounds. Future work will likely focus on elucidating detailed mechanisms of action and developing complexes with higher selectivity for cancer cells to minimize side effects, paving the way for their potential clinical use.

References

- 1. Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. jptcp.com [jptcp.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preliminary In-Vitro Cytotoxicity of 3-Methoxybenzaldehyde Hydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the azomethine group (–NHN=CH–) and are noted for their wide range of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The biological activity of hydrazones is often attributed to their ability to form stable complexes with metal ions and interact with various biological targets. Derivatives of 3-methoxybenzaldehyde, incorporating the hydrazone scaffold, are of particular interest in medicinal chemistry. The methoxy group can influence the molecule's lipophilicity, electronic properties, and steric profile, potentially enhancing its cytotoxic efficacy and selectivity against cancer cells. This guide provides a comprehensive overview of the preliminary in-vitro cytotoxicity of 3-methoxybenzaldehyde hydrazone derivatives, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.

Synthesis of 3-Methoxybenzaldehyde Hydrazone Derivatives

The synthesis of 3-methoxybenzaldehyde hydrazone derivatives is typically achieved through a straightforward and efficient condensation reaction. This reaction, a classic example of Schiff base formation, involves reacting 3-methoxybenzaldehyde (or a related aldehyde like 3-methoxysalicylaldehyde) with a suitable hydrazide in a solvent such as ethanol, often with a catalytic amount of acid.[4][5][6] The process is valued for its high yields and the relative ease of purification of the final products.[7]

Caption: General workflow for the synthesis of 3-methoxybenzaldehyde hydrazone derivatives.

Quantitative In-Vitro Cytotoxicity Data

The cytotoxic effects of newly synthesized compounds are commonly evaluated using various cancer cell lines. A key metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

A study on 3-methoxy derivatives of salicylaldehyde benzoylhydrazone provides valuable insight into the cytotoxicity of this class of compounds. The study evaluated three derivatives against two malignant human cell lines, hepatocellular carcinoma (Hep-G2) and neuroblastoma (SH-SY5Y), and one non-malignant human embryonic kidney cell line (HEK-293).[8]

| Compound ID | Derivative Structure | Cell Line | IC50 (µmol/L) |

| 3mSBH | 3-Methoxysalicylaldehyde Benzoylhydrazone | Hep-G2 | 26.60 |

| SH-SY5Y | 31.79 | ||

| HEK-293 | 55.43 | ||

| 3mSIH | 3-Methoxysalicylaldehyde Isonicotinoylhydrazone | Hep-G2 | 19.33 |

| SH-SY5Y | 22.11 | ||

| HEK-293 | 39.90 | ||

| 3mS4OHBH | 3-Methoxysalicylaldehyde-4-hydroxybenzoylhydrazone | Hep-G2 | 47.96 |

| SH-SY5Y | 49.31 | ||

| HEK-293 | 69.69 |

Data sourced from a study on 3-methoxy aroylhydrazones.[8]

The results indicate that the cytotoxic effect of these derivatives is concentration-dependent. Notably, the compounds exhibited greater potency against the malignant cell lines (Hep-G2 and SH-SY5Y) compared to the non-malignant HEK-293 cell line, suggesting a degree of selectivity.[8] The 3mSIH derivative, containing an isonicotinoyl hydrazide moiety, demonstrated the most pronounced cytotoxic effect across all tested cell lines.[8]

Experimental Protocols: Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[9] The assay's principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial succinate dehydrogenases of metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed MTT Assay Protocol

The following protocol is a generalized procedure based on methodologies reported for testing hydrazone derivatives.[8][10]

-

Cell Seeding: Cells are harvested during their exponential growth phase. They are then seeded into 96-well microplates at a final density of approximately 1 x 10⁵ cells per milliliter (100 µL/well).[8] The plates are incubated for 24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[10][11]

-

Compound Treatment: The 3-methoxybenzaldehyde hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The existing medium is removed from the wells, and the cells are treated with the different concentrations of the test compounds. Control wells containing untreated cells and solvent controls are also included.

-

Incubation: The plates are incubated with the compounds for a specified period, typically 72 hours, to assess the cytotoxic effects.[8][10]

-

MTT Addition: Following the treatment period, the culture medium is removed. A solution of MTT (e.g., 2 mg/mL in phosphate-buffered saline) is then added to each well (e.g., 28 µL).[10] The plates are incubated for an additional 2 to 4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength (e.g., 630 nm) may be used to reduce background noise.

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 values are then determined from the concentration-response curves.

References

- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cel… [ouci.dntb.gov.ua]

- 4. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]

- 5. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. protocols.io [protocols.io]

- 11. texaschildrens.org [texaschildrens.org]

Methodological & Application

Step-by-step synthesis protocol for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

Introduction

This document provides a detailed experimental protocol for the synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, a symmetrical azine Schiff base. The synthesis involves the acid-catalyzed condensation reaction between two equivalents of 3-methoxybenzaldehyde and one equivalent of hydrazine hydrate. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in the development of novel ligands.[1][2] The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development.

Reaction Scheme

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometric Ratio |

| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 2.72 g | 0.02 | 2 |

| Hydrazine hydrate (64%) | N₂H₄·H₂O | 50.06 | 0.50 g | 0.01 | 1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.2 mL | - | Catalyst |

| Ethanol (95%) | C₂H₅OH | 46.07 | 40 mL | - | Solvent |

| Product: | |||||

| 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone | C₁₆H₁₆N₂O₂ | 268.31 | - | 0.01 (Theoretical) | 1 |

Experimental Protocol

Materials:

-

3-Methoxybenzaldehyde (98% purity)

-

Hydrazine hydrate (64% solution in water)

-

Glacial Acetic Acid

-

Ethanol (95%)

-

Distilled water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers

-

Graduated cylinders

-

Spatula

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 2.72 g (0.02 mol) of 3-methoxybenzaldehyde.

-

Add 40 mL of 95% ethanol to the flask and stir the mixture with a magnetic stirrer until the aldehyde is completely dissolved.

-

-

Addition of Reactants:

-

In a separate small beaker, dissolve 0.50 g (0.01 mol) of 64% hydrazine hydrate in 10 mL of 95% ethanol.

-

Slowly add the hydrazine hydrate solution to the stirring solution of 3-methoxybenzaldehyde in the round-bottom flask.

-

Add 3-4 drops (approximately 0.2 mL) of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

-

Reaction:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the reaction mixture to reflux using a heating mantle and continue stirring.

-

Maintain the reflux for a period of 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Product Isolation:

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

As the solution cools, a yellow precipitate of the product should form.

-

To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol.

-

Transfer the solid to a beaker and add the minimum amount of hot ethanol required to dissolve it completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

-

Drying and Characterization:

-

Dry the purified product in a desiccator under vacuum to a constant weight.

-

Determine the melting point of the final product.

-

Characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

-

Visualization

References

Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectral characterization of hydrazones derived from 3-methoxybenzaldehyde. It includes comprehensive protocols for the synthesis of these compounds and a thorough assignment of their 1H and 13C NMR spectra. The data is presented in clear, tabular format to facilitate comparison, and key experimental workflows are visualized using diagrams. This document serves as a practical resource for chemists and researchers working with hydrazones in medicinal chemistry and materials science.

Introduction

Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3R4 structure. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazines. This versatile class of compounds exhibits a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The functional group R1R2C=N-N is a key feature that imparts specific chemical and biological properties. In drug design and development, the structural elucidation of newly synthesized hydrazones is critical, with NMR spectroscopy being the primary analytical tool for this purpose.

3-Methoxybenzaldehyde is a common starting material for the synthesis of various derivatives due to its commercial availability and reactivity. The corresponding hydrazones are of significant interest in medicinal chemistry. Accurate assignment of their 1H and 13C NMR spectra is essential for confirming their structure and purity. This application note details the synthesis and complete NMR spectral assignment for a representative 3-methoxybenzaldehyde hydrazone.

Experimental Protocols

Synthesis of 3-Methoxybenzaldehyde Hydrazone

This protocol describes a general method for the synthesis of a simple hydrazone from 3-methoxybenzaldehyde and hydrazine hydrate. For the synthesis of N-acylhydrazones, a similar condensation reaction can be performed using the appropriate acylhydrazide.[1][2][3]

Materials:

-

3-Methoxybenzaldehyde

-

Hydrazine hydrate (or desired hydrazine derivative)

-

Ethanol (or Methanol)

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve 3-methoxybenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add hydrazine hydrate (1.0 mmol) dropwise while stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold distilled water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone.

-

Dry the purified product under vacuum.

NMR Spectroscopy

NMR spectra were recorded on a spectrometer operating at 400 MHz for 1H and 100 MHz for 13C nuclei. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) can be used as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Presentation

1H and 13C NMR Spectral Data for 3-Methoxybenzaldehyde

The NMR spectral data for the starting material, 3-methoxybenzaldehyde, is crucial for comparison with the product hydrazone.

| 3-Methoxybenzaldehyde | 1H NMR (CDCl3, ppm) | 13C NMR (CDCl3, ppm) |

| Assignment | Chemical Shift (δ) | Chemical Shift (δ) |

| -CHO | 9.94 (s, 1H) | 191.9 |

| Ar-H (C2-H) | 7.35 (m, 1H) | 121.3 |

| Ar-H (C4-H) | 7.15 (m, 1H) | 112.0 |

| Ar-H (C5-H) | 7.45 (m, 1H) | 129.9 |

| Ar-H (C6-H) | 7.40 (m, 1H) | 123.3 |

| -OCH3 | 3.84 (s, 3H) | 55.3 |

| Ar-C (C1) | 137.7 | |

| Ar-C (C3) | 160.0 |

Note: The assignments for the aromatic protons can be complex due to overlapping multiplets. The chemical shifts are approximate and may vary slightly based on the solvent and concentration.[4]

Predicted 1H and 13C NMR Spectral Data for 3-Methoxybenzaldehyde Hydrazone

The following table presents the predicted spectral assignments for the unsubstituted hydrazone of 3-methoxybenzaldehyde. These assignments are based on the analysis of related hydrazone structures reported in the literature and general principles of NMR spectroscopy.[5][6]

| 3-Methoxybenzaldehyde Hydrazone | Predicted 1H NMR (DMSO-d6, ppm) | Predicted 13C NMR (DMSO-d6, ppm) |

| Assignment | Chemical Shift (δ) | Chemical Shift (δ) |

| -CH=N- | ~8.0 - 8.5 (s, 1H) | ~140 - 145 |

| -NH2 | ~6.0 - 7.0 (br s, 2H) | |

| Ar-H (C2-H) | ~7.1 - 7.3 (m, 1H) | ~110 - 115 |

| Ar-H (C4-H) | ~6.8 - 7.0 (m, 1H) | ~118 - 122 |

| Ar-H (C5-H) | ~7.2 - 7.4 (t, 1H) | ~129 - 131 |

| Ar-H (C6-H) | ~7.0 - 7.2 (m, 1H) | ~115 - 119 |

| -OCH3 | ~3.8 (s, 3H) | ~55 - 56 |

| Ar-C (C1) | ~135 - 138 | |

| Ar-C (C3) | ~159 - 161 |

Note: The chemical shifts for the -NH2 protons can be broad and their position is highly dependent on the solvent, concentration, and temperature.

Visualizations

General Structure of 3-Methoxybenzaldehyde Hydrazone

Caption: General chemical structure of 3-Methoxybenzaldehyde Hydrazone.

Experimental Workflow for Synthesis and Spectral Analysis

Caption: Workflow for the synthesis and NMR analysis of 3-Methoxybenzaldehyde Hydrazones.

Discussion of Spectral Assignments

The formation of the hydrazone from 3-methoxybenzaldehyde results in characteristic changes in the NMR spectra.

-